[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(2)21(16-9-6-10-20(12-16)17(22)11-19)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOKVYGVYLJAT-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the Chloro-acetyl Group: The chloro-acetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Isopropyl-carbamic Acid Benzyl Ester Moiety: This step involves the reaction of isopropyl isocyanate with benzyl alcohol under mild conditions to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the chloro-acetyl group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Material Science: It is explored for its potential in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of [®-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring may also interact with receptor sites, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications in:
- Ring structure (piperidine vs. pyrrolidine).
- Substituent groups (chloro-acetyl vs. hydroxy-ethyl vs. amino-propionyl).
- Stereochemistry (R vs. S configurations).
Comparative Analysis Table
Note: Molecular formula and weight for the target compound are inferred from structurally related compounds in and .
Detailed Findings
a) Ring Size Effects
- Piperidine (6-membered ring) : Offers conformational flexibility, which is advantageous for interacting with larger binding pockets in biological targets (e.g., ion channels mentioned in ).
- For example, pyrrolidine derivatives are used in pyrazole ring synthesis ().
b) Substituent Group Impact
- Chloro-acetyl : Introduces electrophilic reactivity, enabling nucleophilic substitutions (e.g., coupling with amines or thiols). This group is prevalent in intermediates for kinase inhibitors ().
- Hydroxy-ethyl : Enhances hydrophilicity, improving aqueous solubility but reducing membrane permeability. Useful in prodrug design ().
- Amino-propionyl: Provides a site for hydrogen bonding or salt bridge formation, critical for target engagement in peptidomimetics ().
c) Stereochemical Considerations
The (R)-configuration in the target compound and its pyrrolidine analog () is crucial for chiral recognition in biological systems. For instance, SR142801 () demonstrates how stereochemistry dictates receptor subtype selectivity.
Biological Activity
The compound [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a piperidine derivative notable for its complex structure and potential therapeutic applications. Its unique configuration suggests promising biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Structural Overview
The compound is characterized by a piperidine ring with a chloroacetyl group and a benzyl ester moiety. The presence of these functional groups indicates potential interactions with various biological targets, which may lead to diverse pharmacological effects.
| Feature | Description |
|---|---|
| Molecular Formula | C18H25ClN2O2 |
| Molecular Weight | 320.86 g/mol |
| Key Functional Groups | Piperidine, Chloroacetyl, Carbamic Acid, Benzyl Ester |
Antimicrobial Properties
Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial activity against various pathogens. The chloroacetyl group may enhance the compound's reactivity with microbial enzymes, leading to potential therapeutic applications in infectious diseases.
Neuroprotective Effects
The piperidine scaffold is often associated with neuroactive properties. Research indicates that compounds with similar structures can influence neurotransmitter systems, potentially offering neuroprotective benefits. Studies have shown that such compounds can modulate acetylcholine levels, which is crucial in conditions like Alzheimer’s disease .
Antitumor Activity
Compounds related to piperidine have been investigated for their anticancer potential. For instance, certain derivatives have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound may also possess similar properties. Research highlights its ability to induce apoptosis in tumor cells, making it a candidate for further exploration in cancer therapy.
Case Studies
-
Neuropharmacological Study
- A study investigated the effects of piperidine derivatives on cholinergic receptors. The results indicated that these compounds could enhance cognitive functions by modulating neurotransmitter release and receptor activity .
- Findings : Increased acetylcholine levels were observed, correlating with improved memory retention in animal models.
-
Antitumor Efficacy
- A comparative analysis of various piperidine derivatives showed that those with similar structural features to this compound exhibited significant cytotoxicity against colorectal cancer cells.
- Results : The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
Pharmacodynamics and Pharmacokinetics
Further investigation into the pharmacodynamics and pharmacokinetics of this compound is essential to elucidate its therapeutic potential fully. Understanding how it interacts with biological targets will help refine its design for improved efficacy and safety profiles.
Interaction Studies
Interaction studies are crucial for assessing the binding affinity of this compound at various receptors:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination) and protective group strategies. For example, tert-butyl alcohol and cesium carbonate under inert atmospheres (40–100°C) are effective for coupling steps, as seen in analogous piperidine derivatives . Optimizing temperature, catalyst loading (e.g., palladium diacetate with XPhos ligand), and reaction time (5.5–72 hours) improves yield. Post-synthesis, acid hydrolysis (HCl/water, 93–96°C) removes protective groups .
Q. How can spectroscopic methods (e.g., IR, HRMS) confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect characteristic carbonyl (C=O) stretches from the chloro-acetyl group (~1734 cm⁻¹) and carbamate (~1649 cm⁻¹) .
- HRMS : Validate molecular weight with [M+H]+ ion matching calculated values (e.g., C22H24BrN3O3: 458.1079 observed vs. 458.1073 theoretical) .
- NMR : Use ¹H/¹³C NMR to confirm stereochemistry (R-configuration) and piperidine ring conformation.
Q. What role does the benzyl ester group play in the compound’s stability during synthesis?
- Methodological Answer : The benzyl ester acts as a protective group for the carbamate moiety, preventing unwanted nucleophilic attacks during synthesis. It can be selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HCl in dioxane), as demonstrated in benzyl carbamate cleavage protocols . Stability under basic conditions (e.g., K₂CO₃/acetonitrile) allows intermediate functionalization .
Advanced Research Questions
Q. How can enantiomeric purity of the (R)-configured piperidine core be ensured during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with columns like Chiralpak AD-H and hexane/isopropanol mobile phases to separate enantiomers.
- X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction, as applied to structurally related chloro-acetyl-piperidine derivatives .
- Asymmetric Synthesis : Employ chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-BINAP complexes) during piperidine ring formation.
Q. What computational strategies predict the compound’s biological targets or binding affinities?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with G protein-coupled receptors (GPCRs) or ion channels, leveraging PubChem bioactivity data from analogs .
- QSAR Modeling : Correlate structural features (e.g., chloro-acetyl electronegativity, piperidine ring basicity) with activity using datasets from PubChem or ChEMBL .
Q. How can researchers resolve contradictions in reported synthetic yields or catalytic efficiencies?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere purity, solvent dryness) across labs.
- Catalyst Screening : Compare Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling steps, as efficiency varies with ligand coordination .
- Kinetic Studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and identify rate-limiting steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
